Mal-PEG4-Val-Cit-PAB-OH

Vue d'ensemble

Description

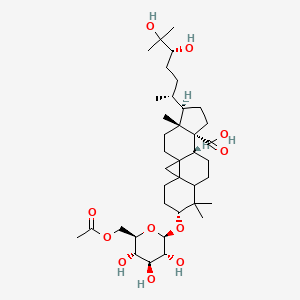

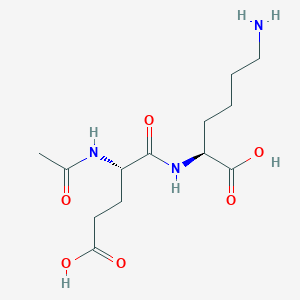

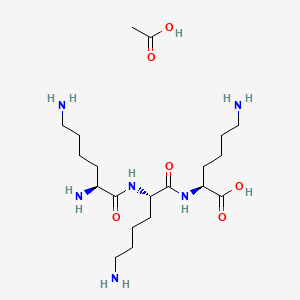

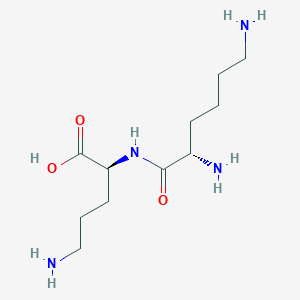

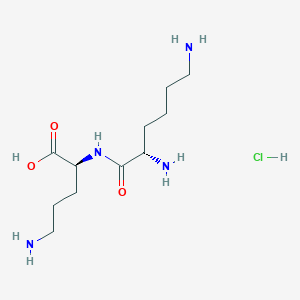

Mal-PEG4-Val-Cit-PAB-OH is a cleavable peptide linker used in the synthesis of antibody-drug conjugates. This compound consists of several functional groups, including maleimide, polyethylene glycol, valine, citrulline, para-aminobenzyl alcohol, and a hydroxyl group. It is designed to enhance the solubility and stability of antibody-drug conjugates, making it a valuable tool in targeted drug delivery systems .

Mécanisme D'action

Target of Action

Mal-PEG4-Val-Cit-PAB-OH is a linker used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of this compound is the antibody to which it is attached. The antibody is designed to recognize and bind to specific antigens on the surface of cancer cells .

Mode of Action

The compound contains a Val-Cit group that is specifically cleaved by the enzyme cathepsin B . This enzyme is only present in the lysosome, a subcellular organelle. Therefore, once the ADC is internalized into the cell and reaches the lysosome, the ADC payload (drug) is released . The maleimide group in the compound is reactive toward thiol groups, facilitating the attachment of the drug to the antibody .

Biochemical Pathways

The cleavage of the Val-Cit group by cathepsin B triggers the release of the drug within the cell . The released drug can then interact with its intracellular targets, disrupting their function and

Analyse Biochimique

Biochemical Properties

Mal-PEG4-Val-Cit-PAB-OH plays a crucial role in biochemical reactions, particularly in the formation of ADCs . The maleimide group in this compound is reactive towards thiol groups, allowing it to form stable thioether bonds with cysteine residues on antibodies . The Val-Cit-PAB-OH peptide is designed to be cleaved by the enzyme Cathepsin B .

Cellular Effects

The effects of this compound on cells are primarily related to its role in ADCs. ADCs are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells . The cleavable nature of this compound allows the cytotoxic drug to be released within the target cell after internalization .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with antibodies and enzymes. The maleimide group forms a covalent bond with the thiol group of a cysteine residue on the antibody . Once the ADC is internalized by the target cell, the Val-Cit-PAB-OH peptide is cleaved by Cathepsin B, releasing the cytotoxic drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the ADCs synthesized using this compound is crucial for their effectiveness . The cleavable nature of this compound ensures that the cytotoxic drug is only released after the ADC has been internalized by the target cell .

Dosage Effects in Animal Models

The effects of this compound in animal models would depend on the specific ADC being tested. The dosage would need to be optimized to achieve maximum therapeutic effect while minimizing toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs. After the ADC is internalized by the target cell, the Val-Cit-PAB-OH peptide is cleaved by Cathepsin B, a lysosomal cysteine protease . This releases the cytotoxic drug, which can then exert its effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be mediated by the ADCs it forms part of. ADCs are designed to bind specifically to antigens on the surface of target cells, facilitating their uptake .

Subcellular Localization

Once the ADC is internalized by the target cell, the Val-Cit-PAB-OH peptide in this compound is cleaved by Cathepsin B in the lysosomes . This releases the cytotoxic drug, allowing it to reach its target within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of individual components. The maleimide group is typically introduced through a reaction with thiol groups, while the polyethylene glycol spacer is added to increase solubility and flexibility. The valine-citrulline dipeptide is incorporated as a cleavable linker, and para-aminobenzyl alcohol is used for its reactivity with various functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized by nuclear magnetic resonance and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions

Mal-PEG4-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Cleavage Reactions: The valine-citrulline dipeptide is cleaved by cathepsin B, a protease found in lysosomes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include thiol-containing compounds, proteases like cathepsin B, and various organic solvents such as dimethyl sulfoxide and dichloromethane .

Major Products

The major products formed from these reactions include antibody-drug conjugates, where the drug payload is released upon cleavage of the valine-citrulline linker .

Applications De Recherche Scientifique

Mal-PEG4-Val-Cit-PAB-OH is widely used in scientific research, particularly in the development of antibody-drug conjugates for targeted cancer therapy. Its cleavable nature allows for the controlled release of cytotoxic drugs within cancer cells, minimizing damage to healthy tissues . Additionally, it is used in the study of receptor-mediated drug delivery systems and the development of precision therapeutics .

Comparaison Avec Des Composés Similaires

Similar Compounds

NH2-PEG4-Val-Cit-PAB-OH: Similar structure but features a primary amine group instead of maleimide.

Mal-PEG4-Val-Cit-PAB-PNP: Contains a para-nitrophenyl group, which acts as a good leaving group.

Uniqueness

Mal-PEG4-Val-Cit-PAB-OH is unique due to its combination of a cleavable valine-citrulline linker and a maleimide group, which provides stability and reactivity with thiol groups. This makes it particularly effective in the synthesis of antibody-drug conjugates for targeted cancer therapy .

Propriétés

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N6O11/c1-23(2)30(32(45)37-26(4-3-12-35-33(34)46)31(44)36-25-7-5-24(22-40)6-8-25)38-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-39-28(42)9-10-29(39)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H,36,44)(H,37,45)(H,38,41)(H3,34,35,46)/t26-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGYJIMAJDHMSQ-YZNIXAGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.